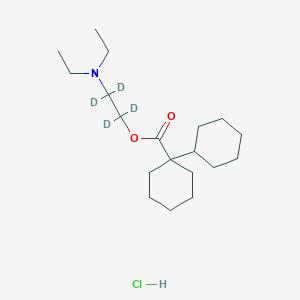

Dicyclomine-d4 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dicyclomine-d4 Hydrochloride is a deuterated form of Dicyclomine Hydrochloride, which is an anticholinergic agent used primarily to treat irritable bowel syndrome (IBS). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable mass spectrometric properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclomine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Dicyclomine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the esterification of 1-cyclohexylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of deuterated catalysts or solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of deuterated solvents and reagents is optimized to reduce costs and improve yield .

化学反应分析

Types of Reactions

Dicyclomine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Dicyclomine-d4 Hydrochloride is a labeled form of Dicyclomine Hydrochloride, utilized as a gastrointestinal antispasmodic antacid . Dicyclomine hydrochloride is primarily used to treat functional bowel or irritable bowel syndrome .

General Information

- Molecular Formula C19H36ClNO2

- Molecular Weight 350.0 g/mol

- Synonyms Bentyl-d4, Dicycloverin-d4, Wyovin-d4

Scientific Research Applications

Dicyclomine hydrochloride has demonstrated inhibitory action against several pathogenic bacteria . Studies indicate its potential as an antimicrobial agent .

- Antibacterial Activity Dicyclomine inhibits bacterial isolates at concentrations of 25-100 microg/ml, with some strains being sensitive at lower concentrations (10 microg/ml) . It exhibits bacteriostatic effects against Shigella dysenteriae 7 and bactericidal effects against S. aureus NCTC 6571, 8530, and 8531 .

- In-vivo Protection Dicyclomine, administered to mice at doses of 30 and 60 microg/mouse, provided protection against Salmonella typhimurium NCTC 74 .

Clinical Use

Dicyclomine hydrochloride is prescribed for managing functional bowel/irritable bowel syndrome, with dosage adjustments based on individual patient needs . The typical initial dose for adults is 20 mg four times a day, which may be increased to 40 mg four times a day after one week, contingent on tolerance . If efficacy isn't observed within two weeks or side effects necessitate doses below 80 mg per day, discontinuation is advised .

Adverse Reactions

In clinical trials involving dicyclomine hydrochloride at 40 mg four times a day, common side effects include :

| MedDRA Preferred Term | Dicyclomine Hydrochloride (40 mg four times a day) % | Placebo % |

|---|---|---|

| Dry Mouth | 33 | 5 |

| Dizziness | 40 | 5 |

| Vision blurred | 27 | 2 |

| Nausea | 14 | 6 |

| Somnolence | 9 | 1 |

| Asthenia | 7 | 1 |

| Nervousness | 6 | 2 |

Considerations for Older Adults

作用机制

Dicyclomine-d4 Hydrochloride exerts its effects through a dual mechanism:

Anticholinergic Activity: It acts as an antagonist at muscarinic receptors (M1, M2, and M3), inhibiting the action of acetylcholine. This reduces the spasms of the smooth muscles in the gastrointestinal tract.

Direct Smooth Muscle Relaxation: It has a direct effect on the smooth muscles, leading to relaxation and relief from spasms

相似化合物的比较

Similar Compounds

Hyoscyamine: Another anticholinergic agent used for similar indications.

Atropine: A well-known anticholinergic used in various medical conditions.

Scopolamine: Used primarily for motion sickness but also has anticholinergic properties.

Uniqueness

Dicyclomine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. The deuterium atoms make it easier to track and study the compound in biological systems using mass spectrometry .

生物活性

Dicyclomine-d4 Hydrochloride is a deuterated derivative of dicyclomine hydrochloride, primarily used as an antispasmodic and anticholinergic agent. This compound has garnered attention for its unique properties, particularly in pharmacological research and clinical applications related to gastrointestinal disorders.

Chemical Structure and Properties

This compound has the chemical formula C₁₉H₃₆ClNO₂, featuring four deuterium atoms that replace hydrogen atoms in the dicyclomine structure. This modification enhances the compound's stability and allows for more precise tracking in metabolic studies, making it particularly valuable in pharmacokinetic research.

The primary biological activity of this compound is attributed to its antagonistic effects on muscarinic acetylcholine receptors (M1, M2, and M3). By blocking these receptors, the compound inhibits the action of acetylcholine, leading to:

- Relaxation of Smooth Muscles : This results in decreased gastrointestinal motility, providing relief from conditions characterized by excessive muscle contractions, such as irritable bowel syndrome (IBS) and other gastrointestinal spasms.

- Inhibition of Bradykinin and Histamine-Induced Spasms : This dual mechanism enhances its therapeutic efficacy in treating various gastrointestinal disorders.

Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with effects typically manifesting within one hour of administration. The compound has a half-life of approximately 1.8 hours, and about 79.5% is eliminated via urine . The pharmacokinetic profile allows for effective therapeutic use while minimizing potential side effects.

Clinical Applications

This compound is primarily utilized in pharmacological research to study gastrointestinal motility disorders. Its deuterated form facilitates advanced tracing techniques in metabolic studies, enabling researchers to better understand drug interactions and pharmacokinetics. Clinical studies have shown promising results for its use in treating infantile colic, where it eliminated colic symptoms in 63% of treated infants compared to 25% in placebo groups .

Case Study: Infantile Colic Treatment

A randomized double-blind placebo-controlled trial demonstrated that Dicyclomine hydrochloride effectively reduces symptoms of infantile colic. In this study:

- Participants : 24 infants diagnosed with colic.

- Results : Dicyclomine eliminated colic symptoms in 15 infants (63%), while only 6 infants (25%) responded positively to placebo. The statistical significance was noted with a corrected X2=5.42, P=0.02 .

Case Study: Anticholinergic Toxicity

A rare case report highlighted the potential for abuse and subsequent anticholinergic toxicity associated with dicyclomine use. An 18-year-old female developed dependence after self-administering intramuscular dicyclomine over 1.5 years. Symptoms included:

- Physical Dependence : Withdrawal symptoms such as anxiety, sweating, and hypertension were observed after cessation.

- Treatment : The patient required rehabilitation and symptomatic therapy to manage withdrawal effects .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use | Unique Features |

|---|---|---|---|

| Dicyclomine-d4 HCl | Antagonist at M1, M2, M3 receptors | IBS treatment | Deuterated for metabolic studies |

| Atropine | Antagonist at muscarinic receptors | Bradycardia, organophosphate poisoning | Non-deuterated |

| Hyoscyamine | Antagonist at muscarinic receptors | Gastrointestinal spasms | Derived from plant sources |

属性

分子式 |

C19H36ClNO2 |

|---|---|

分子量 |

350.0 g/mol |

IUPAC 名称 |

[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H35NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h17H,3-16H2,1-2H3;1H/i15D2,16D2; |

InChI 键 |

GUBNMFJOJGDCEL-JWIOGAFXSA-N |

手性 SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1(CCCCC1)C2CCCCC2)N(CC)CC.Cl |

规范 SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。